N-[2-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities, and a cyclohexanecarboxamide moiety, which can influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the phenoxyethyl group. The final step involves the coupling of the cyclohexanecarboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole core or the phenoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE include:
Benzodiazole derivatives: Compounds with similar benzodiazole cores but different substituents.
Phenoxyethyl derivatives: Compounds with the phenoxyethyl group attached to different cores.
Cyclohexanecarboxamide derivatives: Compounds with the cyclohexanecarboxamide moiety but different aromatic cores.
Uniqueness
The uniqueness of N-[2-(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H37N3O2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C28H37N3O2/c1-20(2)23-14-13-21(3)19-26(23)33-18-17-31-25-12-8-7-11-24(25)30-27(31)15-16-29-28(32)22-9-5-4-6-10-22/h7-8,11-14,19-20,22H,4-6,9-10,15-18H2,1-3H3,(H,29,32) |
InChI Key |
QGGLWIVMABUOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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